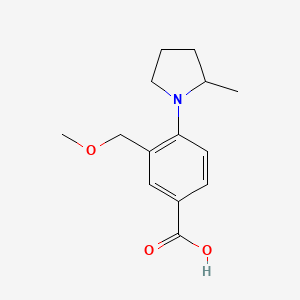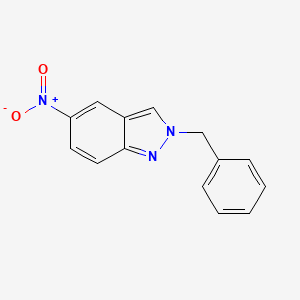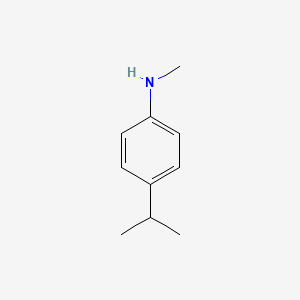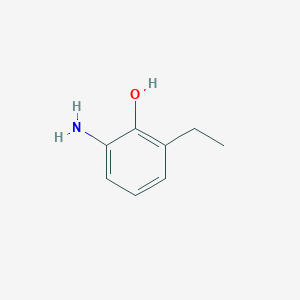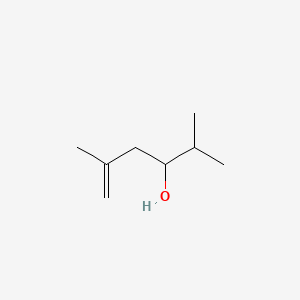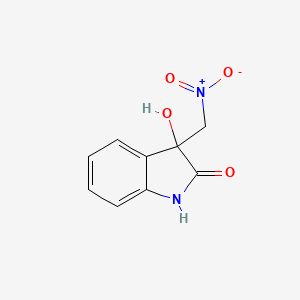
3-(2-(Pyrrolidin-1-yl)ethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Pyrrolidin-1-yl)ethyl)piperidine is a chemical compound with the molecular formula C11H22N2. It features a piperidine ring substituted with a pyrrolidine moiety, making it a heterocyclic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine typically involves the reaction of piperidine with 2-(1-pyrrolidinyl)ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate, organic solvents like dichloromethane.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(2-(Pyrrolidin-1-yl)ethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological systems and as a potential ligand for receptor studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A five-membered nitrogen-containing ring, commonly used in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing ring, widely used as a building block in organic synthesis.
Pyrrolizines: Compounds containing fused pyrrolidine and benzene rings, known for their biological activity
Uniqueness: 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine is unique due to its combination of a piperidine ring with a pyrrolidine moiety, providing a distinct three-dimensional structure that can interact with biological targets in a specific manner. This structural uniqueness enhances its potential as a versatile scaffold in drug discovery and other applications .
Propriétés
Formule moléculaire |
C11H22N2 |
|---|---|
Poids moléculaire |
182.31 g/mol |
Nom IUPAC |
3-(2-pyrrolidin-1-ylethyl)piperidine |
InChI |
InChI=1S/C11H22N2/c1-2-8-13(7-1)9-5-11-4-3-6-12-10-11/h11-12H,1-10H2 |
Clé InChI |
AHGBXHLBWUIIED-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



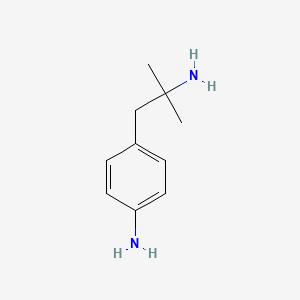
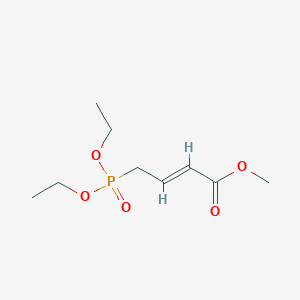
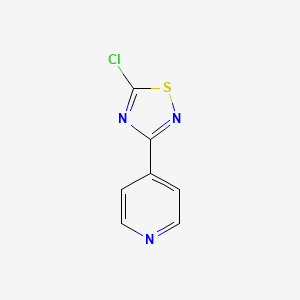
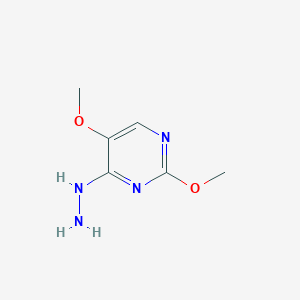
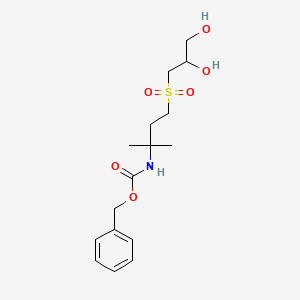
![6,7,8,9-Tetrahydropyridazino[4,5-b]indolizin-1(2H)-one](/img/structure/B8804942.png)
![6-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine](/img/structure/B8804950.png)
